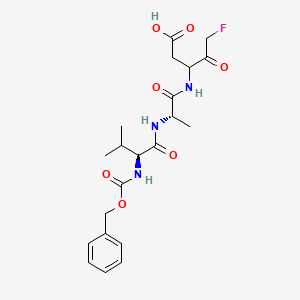

benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone

Descripción general

Descripción

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone, also known as Z-VAD-FMK, is a cell-permeable, irreversible caspase inhibitor . It is used in scientific research for its ability to inhibit apoptosis by blocking the processing of CPP32 .

Synthesis Analysis

Interleukin-1 beta converting enzyme (ICE)-like proteases, which are synthesized as inactive precursors, play a key role in the induction of apoptosis . Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is an ICE-like protease inhibitor that inhibits apoptosis by preventing the processing of CPP32 to its active form .

Chemical Reactions Analysis

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) is known to inhibit apoptosis by blocking the processing of CPP32 . This suggests that it interacts with the CPP32 protein, preventing it from being processed into its active form, which is a crucial step in the induction of apoptosis .

Physical And Chemical Properties Analysis

Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone is a non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases . It can be used directly with purified enzymes and does not require an esterase to hydrolyze the O-methyl ester like the cell-permeable form .

Aplicaciones Científicas De Investigación

Neuroprotection

Z-Val-Ala-DL-Asp-Fluoromethylketone: has been used in studies to support the hypothesis that inhibitors of caspases can limit brain infarction resulting from the permanent obstruction of a brain artery. This suggests its potential application in neuroprotective strategies .

Apoptosis Inhibition

This compound is known to be a pan-caspase inhibitor, blocking caspase-1 family and caspase-3 family enzymes. It has been shown to inhibit apoptosis induced by diverse stimuli, preventing the formation of large kilobase-pair fragments of DNA, a characteristic biochemical change associated with apoptosis .

Cancer Research

In cancer research, Z-Val-Ala-DL-Asp-Fluoromethylketone is utilized to study the role of caspases in cell death and survival, providing insights into cancer cell resistance to apoptosis and potential therapeutic interventions .

Inflammatory Diseases

Given its role as a caspase inhibitor, this compound may have applications in the study and treatment of inflammatory diseases where caspase activity is implicated .

Drug Development

The compound’s ability to irreversibly inhibit most types of caspases positions it as a valuable tool in drug development, particularly for conditions where modulation of apoptosis is beneficial .

Cellular and Molecular Biology

In cellular and molecular biology research, Z-Val-Ala-DL-Asp-Fluoromethylketone serves as an important tool to dissect the pathways involved in programmed cell death .

Mecanismo De Acción

Target of Action

Z-Val-Ala-DL-Asp-Fluoromethylketone, also known as benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone or 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid, primarily targets caspase-1 , as well as other caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

This compound is a non-methylated, competitive, and irreversible inhibitor of caspase-1 and other caspases . It binds to the active site of the enzyme, preventing it from interacting with its substrates, thereby inhibiting the enzyme’s activity. This inhibition can be used directly with purified enzymes .

Biochemical Pathways

The inhibition of caspases by Z-Val-Ala-DL-Asp-Fluoromethylketone affects the apoptotic pathways within the cell . Apoptosis, or programmed cell death, is a crucial process in development and disease, and its dysregulation can lead to various disorders, including cancer and autoimmune diseases. By inhibiting caspases, this compound can prevent the execution of apoptosis, thereby influencing cell survival and death signals.

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can be used directly with purified enzymes

Result of Action

The primary result of Z-Val-Ala-DL-Asp-Fluoromethylketone’s action is the inhibition of apoptosis . By inhibiting caspases, it prevents the formation of large kilobase-pair fragments of DNA, a characteristic biochemical change associated with apoptosis . This can influence cell survival and death, potentially affecting the progression of diseases where apoptosis plays a key role.

Propiedades

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-LWSHRDBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420583 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone | |

CAS RN |

220644-02-0 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

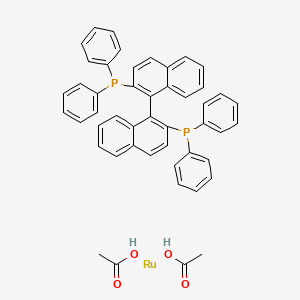

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone inhibit caspases?

A1: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone acts as a suicide inhibitor by irreversibly binding to the catalytic cysteine residue within the active site of caspases. This prevents the enzyme from cleaving its natural substrates, thus blocking downstream apoptotic events.

Q2: What are the downstream effects of caspase inhibition by benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A2: Benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone, by inhibiting caspases, can prevent several hallmarks of apoptosis, including:

- Inhibition of DNA fragmentation: [, , , , ]

- Suppression of apoptotic morphology: [, , , , , , , , ]

- Prevention of cytochrome c release in some cases: [, , ]

- Inhibition of poly (ADP-ribose) polymerase (PARP) cleavage: [, , , ]

- Modulation of Bax translocation (in some cases): [, ]

Q3: Does benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone always completely block apoptosis?

A: While a potent inhibitor, benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone may not completely block all apoptotic pathways. Some studies report that it fails to prevent early apoptotic events like phosphatidylserine exposure despite caspase inhibition. [, ] Additionally, it may not protect against cell death induced by certain stimuli that trigger both apoptotic and necrotic pathways. [, ]

Q4: What is the molecular formula and weight of benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A4: The molecular formula is C20H28FN3O7, and its molecular weight is 441.45 g/mol.

Q5: What in vitro models have been used to study benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone's effects?

A5: Various cell lines have been utilized, including:

- Myelomonocytic leukemia cells (U937) []

- Breast cancer cells (MTLn3) []

- Cervical carcinoma cells (HeLa) []

- Human neuroblastoma cells (SH-SY5Y) []

- Human astrocytoma cells []

- Human umbilical vein endothelial cells (HUVECs) []

- Human T-cell leukemia virus type I (HTLV-I) infected T-cell lines []

- Human gastric carcinoma cells (TMK-1) and human leukemic cells (HL-60) []

- Rat interleukin-2 activated natural killer (A-NK) cells and rat hepatocytes []

- Human neuroepithelioma cells (CHP-100) []

- Murine J774A.1 macrophages and macrophages derived from human monocytes []

- Jurkat and J774 cells []

Q6: What in vivo models have been used to investigate benzyloxycarbonyl-Val-Ala-DL-Asp-Fluoromethylketone?

A6: In vivo studies have been conducted in:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)